REACTION_CXSMILES
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[CH3:1][N:2]1[CH:6]=[C:5](B2OC(C)(C)C(C)(C)O2)[CH:4]=[N:3]1.Br[C:17]1[CH:18]=[C:19]2[CH:25]=[CH:24][N:23]([S:26]([C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)(=[O:28])=[O:27])[C:20]2=[N:21][CH:22]=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][N:2]1[CH:6]=[C:5]([C:17]2[CH:18]=[C:19]3[CH:25]=[CH:24][N:23]([S:26]([C:29]4[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=4)(=[O:27])=[O:28])[C:20]3=[N:21][CH:22]=2)[CH:4]=[N:3]1 |f:2.3.4,^1:50,52,71,90|
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Name
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|
Quantity
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0.617 g
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Type
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reactant
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Smiles
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CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=CC=C2
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Name
|
|
Quantity
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12 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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Quantity
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4.45 mL
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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0.171 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred under nitrogen at 100° C. for 2 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a degassed
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Type
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CUSTOM
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Details
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(sparging with argon for 5 minutes)
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CUSTOM
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Details
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partitioned between EtOAc (25 mL) and saturated aqueous ammonium chloride (25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to a crude residue
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Type
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CUSTOM
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Details
|
The residue was purified by silica gel chromatography (EtOAc/Hexanes gradient)
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Reaction Time |
2 h |
Name
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|
Type
|
product
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Smiles
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CN1N=CC(=C1)C=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |